Cas no 1806342-32-4 ((2-Fluorobenzo[d]oxazol-4-yl)methanamine)

(2-Fluorobenzo[d]oxazol-4-yl)methanamine is a fluorinated heterocyclic compound featuring a benzooxazole core substituted with a fluoromethylamine group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the amine functionality allows for further derivatization, enabling the synthesis of diverse bioactive molecules. Its rigid benzooxazole scaffold contributes to improved binding affinity in target interactions. The compound is particularly useful in the development of kinase inhibitors, CNS-active agents, and other therapeutic candidates. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
(2-Fluorobenzo[d]oxazol-4-yl)methanamine structure
1806342-32-4 structure
商品名:(2-Fluorobenzo[d]oxazol-4-yl)methanamine
CAS番号:1806342-32-4
MF:C8H7FN2O
メガワット:166.152384996414
CID:4816792

(2-Fluorobenzo[d]oxazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2-fluorobenzo[d]oxazole
    • (2-Fluorobenzo[d]oxazol-4-yl)methanamine
    • インチ: 1S/C8H7FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2
    • InChIKey: VTLVJKQEUWYXHR-UHFFFAOYSA-N
    • ほほえんだ: FC1=NC2=C(C=CC=C2CN)O1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 52

(2-Fluorobenzo[d]oxazol-4-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081001379-500mg
4-(Aminomethyl)-2-fluorobenzo[d]oxazole
1806342-32-4 98%
500mg
$7,402.24 2022-03-31
Alichem
A081001379-250mg
4-(Aminomethyl)-2-fluorobenzo[d]oxazole
1806342-32-4 98%
250mg
$5,343.77 2022-03-31
Alichem
A081001379-1g
4-(Aminomethyl)-2-fluorobenzo[d]oxazole
1806342-32-4 98%
1g
$13,113.00 2022-03-31

(2-Fluorobenzo[d]oxazol-4-yl)methanamine 関連文献

(2-Fluorobenzo[d]oxazol-4-yl)methanamineに関する追加情報

(2-Fluorobenzo[d]oxazol-4-yl)methanamine: A Comprehensive Overview

The compound with CAS No. 1806342-32-4, commonly referred to as (2-Fluorobenzo[d]oxazol-4-yl)methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepine derivatives, which are known for their structural versatility and potential biological activities. The presence of a fluorine atom at the 2-position of the benzo[d]oxazole ring introduces unique electronic properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly in the development of anti-tumor agents. The fluorinated oxazole moiety in this compound has been shown to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. These findings suggest that (2-Fluorobenzo[d]oxazol-4-yl)methanamine could serve as a lead compound for designing more effective therapeutic agents.

In addition to its potential in medicinal chemistry, this compound has also been explored for its role in fluorescence-based sensing. The benzodiazepine ring system is known to exhibit strong fluorescence under certain conditions, and the introduction of a fluorine atom further modulates its optical properties. Researchers have demonstrated that (2-Fluorobenzo[d]oxazol-4-yl)methanamine can act as a sensitive probe for detecting metal ions in aqueous solutions, opening new avenues for environmental monitoring and analytical chemistry.

The synthesis of (2-Fluorobenzo[d]oxazol-4-yl)methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzo[d]oxazole ring through cyclization reactions and subsequent fluorination at the 2-position. This compound's structure has been optimized to ensure high purity and stability, making it suitable for both laboratory research and industrial applications.

From a structural standpoint, (2-Fluorobenzo[d]oxazol-4-yl)methanamine features a rigid aromatic system with electron-withdrawing groups that influence its reactivity and selectivity. These characteristics make it an ideal candidate for studying non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial in many biochemical processes.

Looking ahead, the continued exploration of (2-Fluorobenzo[d]oxazol-4-yl)methanamine is expected to yield further insights into its potential applications. Its role in drug delivery systems, material science, and bioimaging technologies is currently under investigation. As research progresses, this compound is poised to become an essential tool in advancing our understanding of complex biological systems and developing innovative solutions to pressing scientific challenges.

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